molecular formula C14H12N2O3S B14554716 N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline CAS No. 61821-28-1

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline

Cat. No.: B14554716
CAS No.: 61821-28-1
M. Wt: 288.32 g/mol
InChI Key: AOHOSVCBFSRRFG-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline is an organic compound that features a nitro group, a sulfinyl group, and a methylated aniline structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trimethyl orthoformate for N-methylation of aromatic amines . The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents. The sulfinyl group is often introduced via oxidation reactions using reagents like hydrogen peroxide or sulfinyl chlorides.

Industrial Production Methods

Industrial production of N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline involves scalable and efficient methodologies. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sulfinyl chlorides.

    Reduction: Hydrogen gas, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions can modulate enzyme activities and affect cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-nitroaniline
  • 4-nitro-N-methylaniline
  • Methyl (4-nitrophenyl)amine
  • N-(4-nitrophenyl)-N-methylamine

Uniqueness

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline is unique due to the presence of both a nitro group and a sulfinyl group in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in various fields .

Properties

CAS No.

61821-28-1

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-methyl-N-[(4-nitrophenyl)-sulfinylmethyl]aniline

InChI

InChI=1S/C14H12N2O3S/c1-15(12-5-3-2-4-6-12)14(20-19)11-7-9-13(10-8-11)16(17)18/h2-10H,1H3

InChI Key

AOHOSVCBFSRRFG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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